molecular formula C18H18BrN B14215024 Piperidine, 4-[(4-bromophenyl)phenylmethylene]- CAS No. 557795-45-6

Piperidine, 4-[(4-bromophenyl)phenylmethylene]-

Cat. No.: B14215024
CAS No.: 557795-45-6
M. Wt: 328.2 g/mol
InChI Key: NRRFYNHDQVKZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 4-[(4-bromophenyl)phenylmethylene]- is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-[(4-bromophenyl)phenylmethylene] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-[(4-bromophenyl)phenylmethylene]- typically involves the reaction of piperidine with 4-bromobenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-[(4-bromophenyl)phenylmethylene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Piperidine, 4-[(4-bromophenyl)phenylmethylene]- has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: This compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It serves as a tool compound in studying biological pathways and mechanisms, particularly in cancer research.

Mechanism of Action

The mechanism of action of Piperidine, 4-[(4-bromophenyl)phenylmethylene]- involves its interaction with specific molecular targets. It is known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and survival. The compound can induce apoptosis in cancer cells through caspase-dependent pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)pyridine: Similar in structure but contains a pyridine ring instead of a piperidine ring.

    4-(4-Bromophenyl)piperidine: Lacks the phenylmethylene group, making it less complex.

Uniqueness

Piperidine, 4-[(4-bromophenyl)phenylmethylene]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate multiple signaling pathways makes it a valuable compound in medicinal chemistry and biological research.

Properties

CAS No.

557795-45-6

Molecular Formula

C18H18BrN

Molecular Weight

328.2 g/mol

IUPAC Name

4-[(4-bromophenyl)-phenylmethylidene]piperidine

InChI

InChI=1S/C18H18BrN/c19-17-8-6-15(7-9-17)18(14-4-2-1-3-5-14)16-10-12-20-13-11-16/h1-9,20H,10-13H2

InChI Key

NRRFYNHDQVKZAN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.